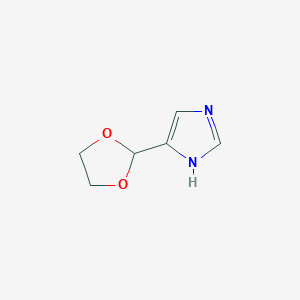![molecular formula C8H9ClFN3O2S2 B15280411 2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole-5-sulfonyl fluoride hydrochloride](/img/structure/B15280411.png)
2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole-5-sulfonyl fluoride hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole-5-sulfonyl fluoride hydrochloride is a complex organic compound with significant applications in various scientific fields This compound is known for its unique chemical structure, which includes a hydrazono group, a methyl group, and a sulfonyl fluoride group attached to a benzo[d]thiazole ring
准备方法
The synthesis of 2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole-5-sulfonyl fluoride hydrochloride typically involves several steps:
Methylation: The starting material, 2-aminobenzothiazole, is methylated using dimethyl sulfate to form 3-methyl-2-aminobenzothiazole.
Hydrazone Formation: The methylated product is then reacted with hydrazine hydrate to form 3-methyl-2-benzothiazolinone hydrazone.
Sulfonylation: The hydrazone is further reacted with sulfonyl fluoride under controlled conditions to introduce the sulfonyl fluoride group.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to ensure high yield and purity.
化学反应分析
2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole-5-sulfonyl fluoride hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The sulfonyl fluoride group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols, forming sulfonamide or sulfonate esters.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole-5-sulfonyl fluoride hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and sulfonamides.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of proteases and sulfonamide-resistant bacteria.
Medicine: Research is ongoing into its potential use as an anticancer agent, due to its ability to interfere with cellular processes.
Industry: It is used in the development of dyes and pigments, as well as in the synthesis of specialty chemicals.
作用机制
The mechanism of action of 2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole-5-sulfonyl fluoride hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The hydrazono group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. The sulfonyl fluoride group is reactive and can form stable adducts with nucleophilic residues in proteins, disrupting their function. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects.
相似化合物的比较
Similar compounds to 2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole-5-sulfonyl fluoride hydrochloride include:
3-Methyl-2-benzothiazolinone hydrazone hydrochloride: Used as a chromogenic reagent in biochemical assays.
2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole hydrochloride: Shares a similar core structure but lacks the sulfonyl fluoride group, leading to different reactivity and applications.
3-Methyl-2-benzothiazolinone hydrazone: Used in the determination of aldehydes and hexosamines.
属性
分子式 |
C8H9ClFN3O2S2 |
|---|---|
分子量 |
297.8 g/mol |
IUPAC 名称 |
(2Z)-2-hydrazinylidene-3-methyl-1,3-benzothiazole-5-sulfonyl fluoride;hydrochloride |
InChI |
InChI=1S/C8H8FN3O2S2.ClH/c1-12-6-4-5(16(9,13)14)2-3-7(6)15-8(12)11-10;/h2-4H,10H2,1H3;1H/b11-8-; |
InChI 键 |
ZZFCUUOCCWRYIG-MKFZHGHUSA-N |
手性 SMILES |
CN\1C2=C(C=CC(=C2)S(=O)(=O)F)S/C1=N\N.Cl |
规范 SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)F)SC1=NN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



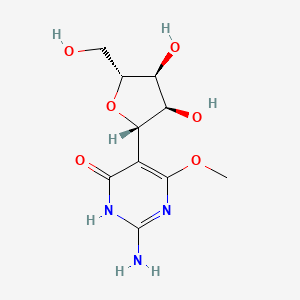
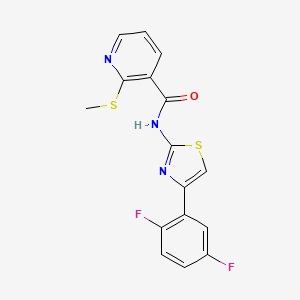
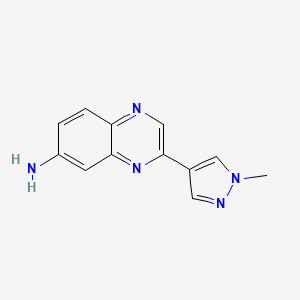
![N'-Hydroxy-2-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)acetimidamide](/img/structure/B15280368.png)

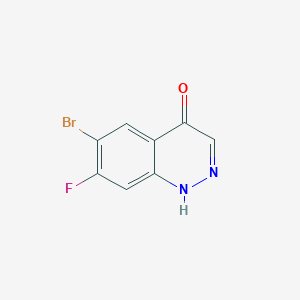

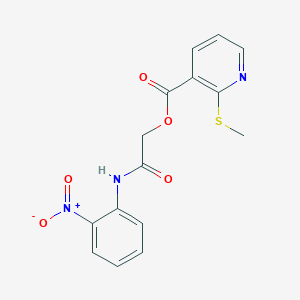

![3-(Bromomethyl)-2,6,7-trimethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione](/img/structure/B15280403.png)
